

5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid structural analysis

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Compound of Interest

Compound Name: 5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid

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An In-depth Technical Guide to the Structural Analysis of **5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid**

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. **5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid** is a bespoke molecule, not widely cataloged, yet representative of a class of substituted aromatic compounds that serve as versatile intermediates in organic synthesis. Its trifunctional nature—possessing a carboxylic acid, a hydroxyl group, and a reactive chlorosulfonyl moiety—makes it a valuable building block. However, this complexity also necessitates a rigorous, multi-faceted approach to structural analysis to ensure identity, purity, and stability.

This guide provides a comprehensive, field-proven framework for the complete structural elucidation of **5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid**. We will move beyond rote procedural descriptions to explore the causal logic behind our analytical choices, ensuring that each step contributes to a self-validating and unambiguous structural assignment. This document is intended for researchers, analytical chemists, and drug development professionals who require a definitive understanding of this molecule's architecture.

Predicted Molecular Structure and Key Features

Before embarking on any analysis, a theoretical assessment of the molecule's structure is crucial. The IUPAC name, **5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid**, dictates a specific arrangement of functional groups on a benzene ring. This a priori knowledge allows us to form hypotheses that will be tested and confirmed by the subsequent spectroscopic and spectrometric analyses.

Core Scaffold: A benzoic acid backbone substituted with three additional groups.

- Carboxylic Acid (-COOH): Attached to C1 of the benzene ring.
- Hydroxyl (-OH): Attached to C2 (ortho to the carboxylic acid).
- Methyl (-CH₃): Attached to C4.
- Chlorosulfonyl (-SO₂Cl): Attached to C5.

This arrangement leads to the molecular formula C₈H₇ClO₅S.

Caption: Predicted structure of **5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid**.

Mass Spectrometry: The First Pillar of Identification

Expertise & Rationale: Mass spectrometry (MS) is the foundational technique for molecular formula confirmation. We employ High-Resolution Mass Spectrometry (HRMS), typically with an Orbitrap or Time-of-Flight (TOF) analyzer, because it provides mass accuracy within a few parts per million (ppm). This level of precision is essential to distinguish our target compound from other potential isomers or impurities with the same nominal mass.^[1] Electrospray ionization (ESI) is the chosen method due to the polar nature of the carboxylic acid and hydroxyl groups, which are readily ionized in solution. Analysis will be performed in negative ion mode, as the acidic protons on the carboxylic and hydroxyl groups are easily lost to form a stable anion.

Experimental Protocol: LC-HRMS Analysis

- Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like acetonitrile or methanol. Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

- Chromatographic Separation (LC): While direct infusion is possible, coupling with liquid chromatography is superior for separating the main component from potential synthesis impurities.
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% Formic acid in Water.
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
 - Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.
 - Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometer Conditions (Negative ESI):
 - Ionization Mode: ESI-
 - Capillary Voltage: 3.0-3.5 kV.
 - Gas Temperature: 300-350 $^{\circ}$ C.
 - Mass Range: m/z 50-1000.
 - Resolution: >60,000 FWHM.

Expected Data & Interpretation

The primary goal is to identify the deprotonated molecule, $[M-H]^{-}$. The presence of chlorine provides a highly characteristic isotopic pattern. The natural abundance of ^{35}Cl and ^{37}Cl is approximately 3:1. This ratio should be clearly visible in the mass spectrum for any chlorine-containing ion, serving as a powerful validation tool.

Ion Species	Predicted Monoisotopic Mass (Da)	M+2 Isotope (³⁷ Cl) Mass (Da)	Expected Intensity Ratio
[M-H] ⁻	265.9688	267.9659	~3:1
[M+HCOO] ⁻	310.9744	312.9715	~3:1

Trustworthiness: The observation of the [M-H]⁻ ion with a mass accuracy of <5 ppm and the correct ³⁵Cl/³⁷Cl isotopic ratio provides very high confidence in the elemental composition (C₈H₇ClO₅S). Further fragmentation (MS/MS) can provide structural information. For instance, a characteristic loss of SO₂ (63.9619 Da) or the chlorosulfonyl group entirely is expected.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. The principle is that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. For our target molecule, we expect to see distinct signals for the hydroxyl, carboxylic acid, and sulfonyl groups. We use the Attenuated Total Reflectance (ATR) method as it requires minimal sample preparation and provides high-quality spectra of solid powders.

Experimental Protocol: ATR-IR Spectroscopy

- Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Expected Data & Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups. The presence and shape of these bands are critical for structural confirmation.

Functional Group	Bond	Expected Wavenumber (cm ⁻¹)	Comments
Carboxylic Acid	O-H stretch	2500-3300 (very broad)	The broadness is due to hydrogen bonding. [2]
Hydroxyl	O-H stretch	3200-3600 (broad)	This will likely overlap with the carboxylic acid O-H.
Carboxylic Acid	C=O stretch	1680-1720	Characteristic strong, sharp absorption.
Aromatic Ring	C=C stretch	1450-1600	Multiple sharp bands are expected.
Sulfonyl Chloride	S=O stretch	1370-1390 (asymmetric) & 1170-1190 (symmetric)	Two strong, distinct bands are a key indicator of the -SO ₂ -group.
C-O Stretch	C-O	1210-1320	
S-Cl Stretch	S-Cl	550-650	In the fingerprint region.

Trustworthiness: The simultaneous observation of the very broad O-H stretch, the sharp C=O carbonyl peak, and the two strong S=O stretches provides compelling evidence for the coexistence of all three key functional groups.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] It provides information about the chemical environment, number, and connectivity of protons (¹H NMR) and carbons (¹³C NMR). For a novel structure, a suite of 1D and 2D NMR experiments is non-negotiable for

an unambiguous assignment. We choose deuterated dimethyl sulfoxide (DMSO- d_6) as the solvent because it effectively dissolves polar compounds and its residual proton signal does not interfere with the aromatic region. The acidic protons of the hydroxyl and carboxylic acid groups are also typically observable in DMSO- d_6 .

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6-0.7 mL of DMSO- d_6 . Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
- **^1H NMR Acquisition:** Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration of all signals, especially the broad acidic protons.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. An extended acquisition time may be necessary due to the low natural abundance of ^{13}C . A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
- **2D NMR Acquisition (COSY & HSQC):**
 - **COSY (Correlation Spectroscopy):** Identifies protons that are coupled to each other (typically on adjacent carbons).
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates protons directly to the carbons they are attached to.

Expected Data & Interpretation

^1H NMR (Predicted Data):

Proton(s)	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
-COOH	12.0 - 14.0	Broad Singlet	1H	Carboxylic Acid
-OH	9.0 - 11.0	Broad Singlet	1H	Phenolic Hydroxyl
H-6	8.0 - 8.2	Singlet	1H	Aromatic Proton
H-3	7.0 - 7.2	Singlet	1H	Aromatic Proton
-CH ₃	2.2 - 2.5	Singlet	3H	Methyl Group

- Causality: The aromatic protons at positions 3 and 6 are predicted to be singlets because they have no adjacent proton neighbors (ortho or meta coupling partners). The downfield shift of H-6 is due to the deshielding effects of the adjacent carboxylic acid and sulfonyl chloride groups.

¹³C NMR (Predicted Data):

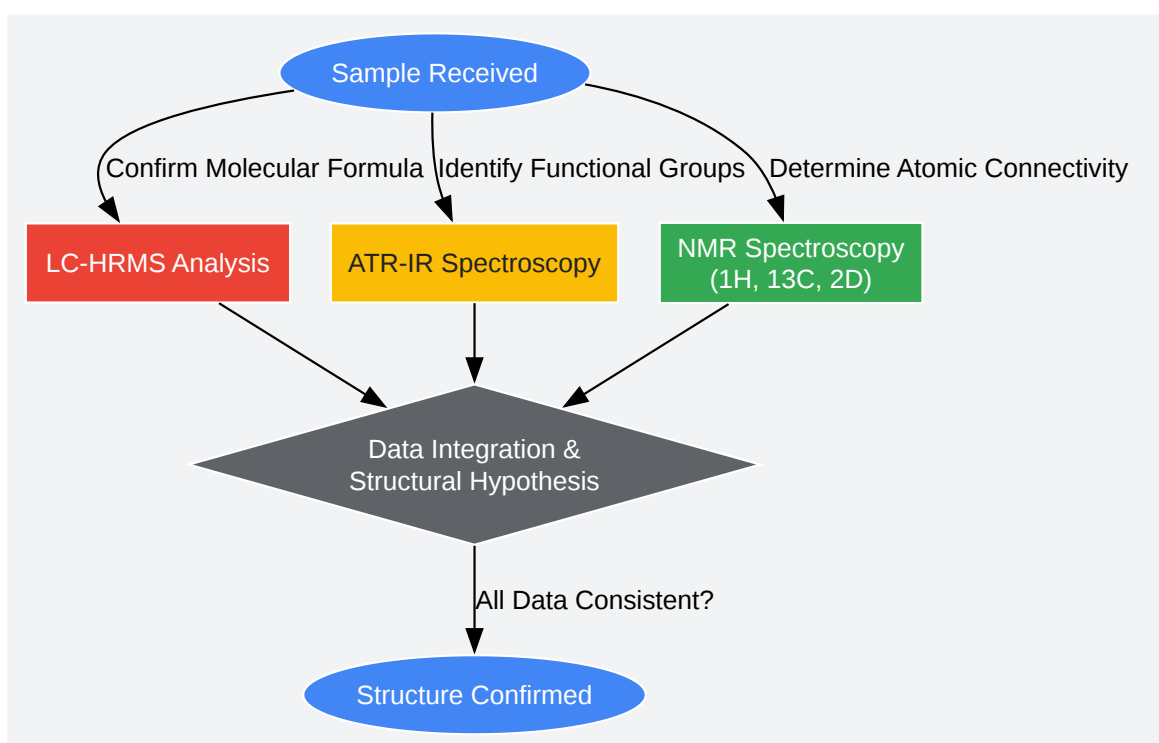
Carbon(s)	Expected Chemical Shift (δ , ppm)	Assignment
C=O	165 - 175	Carboxylic Acid Carbonyl
C-OH	155 - 165	Aromatic C-2
C-H	115 - 135	Aromatic C-3 & C-6
C-SO ₂ Cl	130 - 145	Aromatic C-5
C-CH ₃	135 - 145	Aromatic C-4
C-COOH	120 - 130	Aromatic C-1
-CH ₃	15 - 25	Methyl Carbon

- Trustworthiness: The combination of 1D and 2D NMR is a self-validating system. An HSQC experiment will definitively link the proton signal at ~8.1 ppm to its attached aromatic carbon

and the proton signal at ~2.3 ppm to the methyl carbon. A COSY spectrum will confirm the lack of coupling between the aromatic protons. This web of interconnected data points allows for the confident and complete assignment of the molecule's covalent structure.

Integrated Structural Elucidation Workflow

No single technique provides the complete picture. The power of this analytical approach lies in the integration of orthogonal data streams. A discrepancy in one analysis (e.g., an unexpected mass) can be investigated and resolved by another (e.g., NMR indicating a structural isomer).



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Caption: Integrated workflow for definitive structural analysis.

Conclusion

The structural analysis of a molecule like **5-(Chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid** is a systematic process of hypothesis generation and experimental validation. By logically sequencing High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of NMR experiments, we create a network of mutually reinforcing data. This integrated approach ensures the highest level of confidence in the final structural assignment, a critical requirement for advancing research and development in any chemical science discipline. The methodologies described herein represent a robust and reliable pathway to achieving that certainty.

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